molecular formula C9H12N2O2 B13288513 2-Aminomethyl-3-pyridin-3-YL-propionic acid CAS No. 910444-18-7

2-Aminomethyl-3-pyridin-3-YL-propionic acid

Cat. No.: B13288513
CAS No.: 910444-18-7
M. Wt: 180.20 g/mol
InChI Key: UZBPYZHLMRSEAL-UHFFFAOYSA-N
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Description

3-amino-2-[(pyridin-3-yl)methyl]propanoic acid is an organic compound that features both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel . This process converts the nitrile group into an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(pyridin-3-yl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-[(pyridin-3-yl)methyl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

910444-18-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C9H12N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)

InChI Key

UZBPYZHLMRSEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CN)C(=O)O

Origin of Product

United States

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